REACTION_CXSMILES
|
O[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5](O)=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:27]([N:29]([CH2:33][CH3:34])[CH2:30][CH2:31][NH2:32])[CH3:28].Cl>O.C(O)C>[CH2:27]([N:29]([CH2:33][CH3:34])[CH2:30][CH2:31][NH:32][C:5]1[C:6]2[C:7](=[O:17])[C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14](=[O:16])[C:15]=2[C:2]([NH:32][CH2:31][CH2:30][N:29]([CH2:33][CH3:34])[CH2:27][CH3:28])=[CH:3][CH:4]=1)[CH3:28] |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2,3-dihydro(leuco)-1,4-dihydroxyanthracene-9,10-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated at 50°-55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The acidic mixture is washed with 3×200 ml of diethylether
|
Type
|
ADDITION
|
Details
|
by the addition of sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 ml chloroform
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated in vacuo to a 5 ml volume
|
Type
|
CUSTOM
|
Details
|
The blue black material removed from the column in chloroform/methanol
|
Type
|
CUSTOM
|
Details
|
is evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN(CC)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |